molecular formula C4H7ClF3N B580586 3-(Trifluoromethyl)Azetidine hydrochloride CAS No. 1221272-90-7

3-(Trifluoromethyl)Azetidine hydrochloride

Cat. No. B580586
CAS RN: 1221272-90-7
M. Wt: 161.552
InChI Key: BKIWJBSPWANURM-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)Azetidine hydrochloride is a chemical compound with the CAS Number: 1221272-90-7 and a molecular weight of 161.55 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-(Trifluoromethyl)Azetidine hydrochloride is 1S/C4H6F3N.ClH/c5-4(6,7)3-1-8-2-3;/h3,8H,1-2H2;1H . This indicates the presence of a trifluoromethyl group (-CF3) and an azetidine ring in the structure.


Physical And Chemical Properties Analysis

3-(Trifluoromethyl)Azetidine hydrochloride is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 161.55 .

Scientific Research Applications

  • Building Blocks for Trifluoromethyl-Containing Compounds : 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, related to the compound , have been synthesized and transformed into new building blocks. These blocks are precursors for constructing CF3-containing aminopropanes, 1,3-oxazinanes, aziridines, and 1,4-dioxan-2-ones (Hang Dao Thi et al., 2018).

  • Highly Energetic Building Block Production : A study on 3-(Bromoethynyl)azetidine, a highly energetic building block, discusses its multikilogram production for an API (Active Pharmaceutical Ingredient). This includes safety studies of its hydrochloride salt to determine explosive properties (Philipp Kohler et al., 2018).

  • Triple Reuptake Inhibitors : Novel azetidines based on the 3-aryl-3-oxypropylamine scaffold were designed, synthesized, and evaluated as triple reuptake inhibitors (TRIs) for their activity in biological systems (Younghue Han et al., 2012).

  • Synthesis of α-(Trifluoromethyl)amines : Nonactivated 1-alkyl-2-(trifluoromethyl)azetidines have been developed as a new class of constrained azaheterocycles. These azetidines show different reactivities compared to those with other electron-withdrawing groups at C2, indicating their potential in diverse applications (Sara Kenis et al., 2012).

  • Diversified Synthesis of Azetidine-3-carboxylic Acids : Protected 3-haloazetidines, synthesized in a one-pot reaction, were used to prepare high-value azetidine-3-carboxylic acid derivatives, including 3-((trifluoromethyl)thio)azetidine-3-carboxylic acid (Y. Ji et al., 2018).

  • Synthesis and Reactivity Studies : Studies on the synthesis and reactivity of azetidine derivatives, including 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, provide insights into their potential for industrialization due to their high purity and mild reaction conditions (Zhang Zhi-bao, 2011).

  • Synthetic Strategies of Functionalized Azetidines : Azetidines are important in peptidomimetic and nucleic acid chemistry, and their synthetic chemistry is crucial for the development of various natural products and pharmaceutical compounds (Vishu Mehra et al., 2017).

  • In Vivo Binding Properties : The study of azetidine derivatives like 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine highlights their in vivo binding properties for nicotinic acetylcholine receptor imaging using positron emission tomography (PET) (F. Doll et al., 1999).

  • Catalytic Polymerization : Azetidine polymerizes under various cationic initiators, forming polymers with different amino functions, demonstrating its potential in material science applications (E. Schacht & E. Goethals, 1974).

Safety and Hazards

The safety information available indicates that 3-(Trifluoromethyl)Azetidine hydrochloride may cause skin and eye irritation, and may also cause respiratory irritation . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

3-(trifluoromethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F3N.ClH/c5-4(6,7)3-1-8-2-3;/h3,8H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIWJBSPWANURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712438
Record name 3-(Trifluoromethyl)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)Azetidine hydrochloride

CAS RN

1221272-90-7
Record name Azetidine, 3-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221272-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)azetidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethyl)azetidine hydrochloride
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